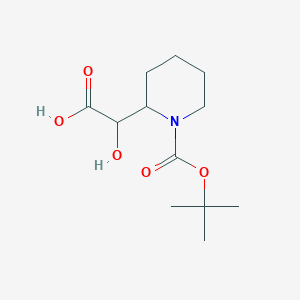

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid

Beschreibung

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyacetic acid moiety. This structure combines a rigid piperidine ring with a polar hydroxy group, making it valuable in medicinal chemistry for modulating solubility, stability, and biological interactions.

Eigenschaften

IUPAC Name |

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-7-5-4-6-8(13)9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHGBLXJADIZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Hydroxylation: The hydroxyl group is introduced at the 2-position of the piperidine ring through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Formation of a carbonyl group

Reduction: Formation of a hydroxyl group

Substitution: Removal of the Boc protecting group

Wissenschaftliche Forschungsanwendungen

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

The compound is compared to structurally related derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.

Structural Analogues

Key Observations :

- Ring Size : Pyrrolidine derivatives (5-membered) exhibit conformational rigidity differences compared to piperidine analogues, impacting receptor binding .

Key Observations :

- The Boc group stabilizes intermediates but may reduce yields due to steric hindrance during coupling .

- Fluorinated derivatives require specialized reagents, increasing synthesis complexity .

Physicochemical Properties

Key Observations :

- The hydroxy group in the target compound enhances aqueous solubility compared to methyl- or fluoro-substituted analogues .

Biologische Aktivität

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-hydroxyacetic acid (Boc-Pip-HyAc) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-Pip-HyAc, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 84358-13-4

Boc-Pip-HyAc acts primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to function as a versatile pharmacophore, which can modulate several biological processes.

Biological Activities

- Antimicrobial Activity : Studies have shown that Boc-Pip-HyAc exhibits significant antimicrobial properties against a range of bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating potent activity against gram-positive and gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that Boc-Pip-HyAc may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect was observed in vitro using macrophage cell lines, where the compound reduced the secretion of TNF-alpha and IL-6.

- Cytotoxicity : Preliminary cytotoxicity assays revealed that Boc-Pip-HyAc has selective cytotoxic effects on certain cancer cell lines while sparing normal cells. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus, showing an MIC of 32 µg/mL. |

| Study 2 | Investigated anti-inflammatory effects in RAW 264.7 macrophages, resulting in a 50% reduction in TNF-alpha production at 10 µM concentration. |

| Study 3 | Assessed cytotoxic effects on HeLa cells, revealing IC50 values of 25 µM after 48 hours of treatment. |

Pharmacokinetics

Pharmacokinetic studies suggest that Boc-Pip-HyAc has favorable absorption characteristics, with high gastrointestinal absorption and moderate permeability across biological membranes. The compound is not significantly metabolized by CYP enzymes, indicating a lower risk for drug-drug interactions.

Safety Profile

Toxicological assessments indicate that Boc-Pip-HyAc has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.